2,2-Dimethoxy-1-methylpropylcyanamide

Description

Cyanamide (NH2CN) is a simple organic compound with applications in agriculture, pharmaceuticals, and industrial synthesis. It is notable for its role as a nitrification inhibitor and plant defense activator . Recent studies confirm its biosynthesis in plants from L-canavanine, a non-proteinogenic amino acid found in legumes (e.g., Vicia villosa) . Cyanamide derivatives, such as Diisopropylcyanamide (CAS 3085-76-5), are commercially available and used in specialty organic syntheses .

Properties

Molecular Formula |

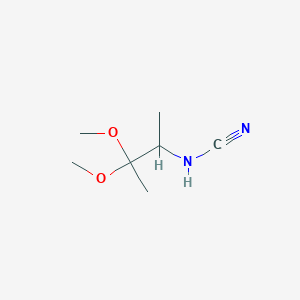

C7H14N2O2 |

|---|---|

Molecular Weight |

158.20 g/mol |

IUPAC Name |

3,3-dimethoxybutan-2-ylcyanamide |

InChI |

InChI=1S/C7H14N2O2/c1-6(9-5-8)7(2,10-3)11-4/h6,9H,1-4H3 |

InChI Key |

QXJGLSFSOWLNKQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(C)(OC)OC)NC#N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison of Cyanamide Derivatives

Diisopropylcyanamide (CAS 3085-76-5)

- Structure : (CH3)2CH–N–C≡N.

- Applications : Used in the synthesis of heterocycles and agrochemical intermediates.

- Safety: Limited toxicological data available; precautions include avoiding inhalation and skin contact .

Cyanamide (NH2CN)

- Phytotoxicity : Reduces plant biomass and height in wheat under field conditions due to oxidative stress (elevated H2O2 levels) but enhances pathogen resistance (Blumeria graminis f. sp. tritici) via salicylic acid-mediated systemic acquired resistance .

- Biosynthesis : Derived from L-canavanine in Vicia species, with temporal accumulation patterns in seedlings (Fig. 2, Table S1) .

L-Canavanine

Key Research Findings

Limitations and Recommendations

The absence of data on "2,2-Dimethoxy-1-methylpropylcyanamide" suggests either:

A nomenclature discrepancy (e.g., synonyms or typographical errors).

Next Steps :

- Verify the compound’s IUPAC name or CAS registry number.

- Consult specialized databases (e.g., Reaxys, CAS Content) for structural analogs.

- Investigate patent literature for proprietary derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.